[(1R)-2,2-difluoro-1-pyridin-4-ylethyl] diethyl phosphate
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Overview
Description
[(1R)-2,2-difluoro-1-pyridin-4-ylethyl] diethyl phosphate is an organophosphorus compound with the molecular formula C11H16F2NO4P. This compound is characterized by the presence of a pyridine ring substituted with a difluoroethyl group and a diethyl phosphate ester. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-2,2-difluoro-1-pyridin-4-ylethyl] diethyl phosphate typically involves the reaction of 2,2-difluoro-1-pyridin-4-ylethanol with diethyl phosphorochloridate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate. The product is then purified by column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This includes controlling the temperature, pressure, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(1R)-2,2-difluoro-1-pyridin-4-ylethyl] diethyl phosphate undergoes various chemical reactions, including:
Substitution Reactions: The phosphate ester group can be substituted with other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and phosphoric acid derivatives.
Oxidation and Reduction: The difluoroethyl group can undergo oxidation or reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as sodium alkoxides or amines can be used for substitution reactions.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution: Substituted phosphates.
Hydrolysis: 2,2-difluoro-1-pyridin-4-ylethanol and phosphoric acid.
Oxidation/Reduction: Oxidized or reduced derivatives of the difluoroethyl group.
Scientific Research Applications
[(1R)-2,2-difluoro-1-pyridin-4-ylethyl] diethyl phosphate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: In studies involving enzyme inhibition and as a probe for studying biochemical pathways.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of [(1R)-2,2-difluoro-1-pyridin-4-ylethyl] diethyl phosphate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can affect various biochemical pathways, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphate: A simpler phosphate ester without the difluoroethyl and pyridine groups.
2,2-Difluoro-1-(pyridin-4-yl)ethyl diethyl phosphate: A closely related compound with similar structural features.
Uniqueness
[(1R)-2,2-difluoro-1-pyridin-4-ylethyl] diethyl phosphate is unique due to the presence of both the difluoroethyl group and the pyridine ring, which confer specific chemical properties and reactivity. These features make it a valuable compound in research applications where such properties are desired .
Properties
IUPAC Name |
[(1R)-2,2-difluoro-1-pyridin-4-ylethyl] diethyl phosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F2NO4P/c1-3-16-19(15,17-4-2)18-10(11(12)13)9-5-7-14-8-6-9/h5-8,10-11H,3-4H2,1-2H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKFVDDOKMOWTO-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC(C1=CC=NC=C1)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(OCC)O[C@H](C1=CC=NC=C1)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F2NO4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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